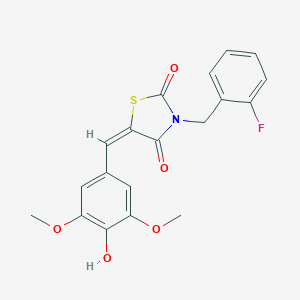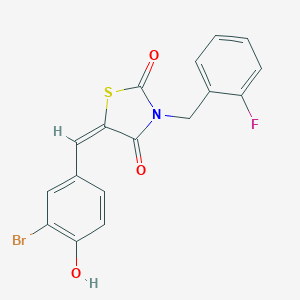
3-(3-Bromobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromobenzyl)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, commonly known as BBHTD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. BBHTD has been found to exhibit various biological activities and has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation.
Mecanismo De Acción
The exact mechanism of action of BBHTD is not fully understood. However, studies have suggested that BBHTD exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. BBHTD has been shown to inhibit the activation of NF-κB, which plays a key role in inflammation and cancer. It has also been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, BBHTD has been shown to inhibit the activation of the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
BBHTD has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. BBHTD has also been found to induce apoptosis, which is a process of programmed cell death that plays a key role in cancer. Additionally, BBHTD has been found to improve insulin sensitivity and reduce blood glucose levels, which is beneficial for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBHTD in lab experiments is its ability to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic activities. Additionally, BBHTD is relatively easy to synthesize and has been extensively studied, making it a popular compound for research. However, one of the limitations of using BBHTD in lab experiments is its potential toxicity. Studies have shown that BBHTD can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BBHTD. One potential direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of BBHTD and its potential toxicity.
Métodos De Síntesis
BBHTD can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-bromobenzylamine with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with thionyl chloride to obtain BBHTD. Other methods of synthesis include the reaction of 3-bromobenzylamine with 4-formylphenol in the presence of thiosemicarbazide and acetic acid, and the reaction of 3-bromobenzylamine with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide and sulfuric acid.
Aplicaciones Científicas De Investigación
BBHTD has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic activities. BBHTD has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, BBHTD has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
Fórmula molecular |
C17H12BrNO3S |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(5E)-3-[(3-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-3-1-2-12(8-13)10-19-16(21)15(23-17(19)22)9-11-4-6-14(20)7-5-11/h1-9,20H,10H2/b15-9+ |
Clave InChI |
LILJAPRLITXDDY-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
SMILES canónico |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305718.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)


![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(1-naphthalenylmethyl)-3-indolyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B305724.png)
![(5E)-3-(4-fluorobenzyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B305728.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
![2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
![N-(2,6-dimethylphenyl)-2-[(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305736.png)
![2-[5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305738.png)
![2-(5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305740.png)
![{2-chloro-4-[(E)-(3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B305741.png)